2,3-Dibromobut-2-ene-1,4-diol
Overview
Description
2,3-Dibromobut-2-ene-1,4-diol is an organic compound with the molecular formula C4H6Br2O2. It is a white crystalline solid that is soluble in ethanol and slightly soluble in dichloroethane . This compound is known for its utility in organic synthesis, particularly in bromination reactions to synthesize complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dibromobut-2-ene-1,4-diol is typically synthesized by the direct bromination of 2-butyne-1,4-diol in an aqueous medium. The reaction involves reacting bromine with 2-butyne-1,4-diol at a temperature range of -10°C to 100°C . The product is then recovered from the reaction mixture.
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route as described above. The process is scaled up to accommodate larger quantities, ensuring efficient recovery and purification of the product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromobut-2-ene-1,4-diol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form aldehydes or ketones.
Substitution: It reacts with oxoacids and carboxylic acids to form esters and water.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used include potassium permanganate and chromium trioxide.
Reaction Conditions: These reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed:
Oxidation Products: Aldehydes and ketones.
Substitution Products: Esters.
Scientific Research Applications
2,3-Dibromobut-2-ene-1,4-diol has several applications in scientific research, including:
Chemistry: It is used in organic synthesis, particularly in bromination reactions to create complex organic molecules.
Biology: It serves as a chemical intermediate in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and biocides.
Industry: It is employed as a green corrosion inhibitor on mild steel in acidic environments.
Mechanism of Action
The mechanism of action of 2,3-dibromobut-2-ene-1,4-diol involves its reactivity with various molecular targets. The bromine atoms in the compound facilitate its participation in bromination reactions, leading to the formation of brominated organic molecules. These reactions often involve the formation of carbon-bromine bonds, which are crucial in the synthesis of complex organic structures .
Comparison with Similar Compounds
- 2,3-Dibromo-1,4-butanediol
- cis-2-Butene-1,4-diol
- trans-1,4-Dibromo-2-butene
- 1,4-Butanediol
Comparison: 2,3-Dibromobut-2-ene-1,4-diol is unique due to its specific structure, which includes two bromine atoms and two hydroxyl groups. This structure allows it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis. In comparison, similar compounds like 2,3-dibromo-1,4-butanediol and 1,4-butanediol may not exhibit the same reactivity or utility in bromination reactions .
Properties
IUPAC Name |
2,3-dibromobut-2-ene-1,4-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2O2/c5-3(1-7)4(6)2-8/h7-8H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELXIJRBKWTTJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=C(CO)Br)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274233 | |
Record name | 2,3-Dibromo-2-butene-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3234-02-4 | |
Record name | 2,3-Dibromo-2-butene-1,4-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3234-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dibromo-2-butene-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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